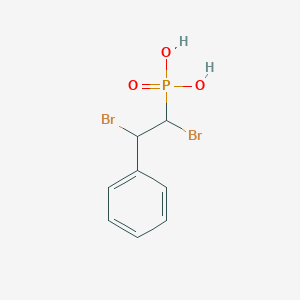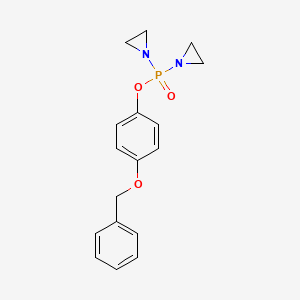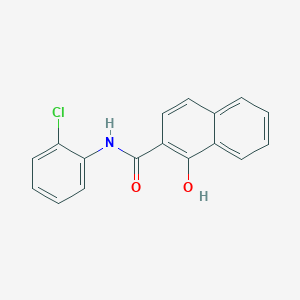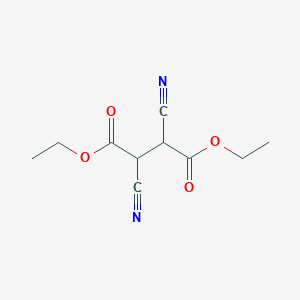
(4-nitrophenyl) 4-pentoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-nitrophenyl) 4-pentoxybenzoate is an organic compound that features a nitrophenyl group and a pentoxybenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) 4-pentoxybenzoate typically involves the esterification of 4-nitrophenol with 4-pentoxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-nitrophenyl) 4-pentoxybenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-pentoxybenzoic acid.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-aminophenyl 4-pentoxybenzoate.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 4-nitrophenol and 4-pentoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
(4-nitrophenyl) 4-pentoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-nitrophenyl) 4-pentoxybenzoate involves its interaction with molecular targets through its nitrophenyl and ester groups. The nitrophenyl group can undergo reduction or substitution reactions, while the ester group can be hydrolyzed. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitrophenol: A phenolic compound with a nitro group, known for its use as a pH indicator and intermediate in the synthesis of paracetamol.
4-pentoxybenzoic acid: An aromatic carboxylic acid with a pentoxy group, used in organic synthesis.
Uniqueness
(4-nitrophenyl) 4-pentoxybenzoate is unique due to the combination of its nitrophenyl and pentoxybenzoate ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
50649-77-9 |
|---|---|
Molekularformel |
C18H19NO5 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
(4-nitrophenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C18H19NO5/c1-2-3-4-13-23-16-9-5-14(6-10-16)18(20)24-17-11-7-15(8-12-17)19(21)22/h5-12H,2-4,13H2,1H3 |
InChI-Schlüssel |
BBYMGGNRHHYGMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)

![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
